N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 303086-41-1
VCID: VC16070224
InChI: InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+
SMILES:
Molecular Formula: C24H22N2O3
Molecular Weight: 386.4 g/mol

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide

CAS No.: 303086-41-1

Cat. No.: VC16070224

Molecular Formula: C24H22N2O3

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide - 303086-41-1

Specification

CAS No. 303086-41-1
Molecular Formula C24H22N2O3
Molecular Weight 386.4 g/mol
IUPAC Name 2-(4-phenylphenoxy)-N-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C24H22N2O3/c1-2-16-28-22-12-8-19(9-13-22)17-25-26-24(27)18-29-23-14-10-21(11-15-23)20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,26,27)/b25-17+
Standard InChI Key SFRFHHZHUVRZBK-KOEQRZSOSA-N
Isomeric SMILES C=CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Canonical SMILES C=CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Structural Elucidation and Molecular Design

The molecular structure of N'-(4-(Allyloxy)benzylidene)-2-((1,1'-biphenyl)-4-yloxy)acetohydrazide (Figure 1) comprises three key domains:

  • Benzylidene backbone: A benzene ring substituted at the 4-position with an allyloxy group (–O–CH₂–CH=CH₂).

  • Acetohydrazide moiety: A carbonyl group (–C=O) linked to a hydrazine (–NH–NH₂) unit.

  • Biphenyl ether substituent: A biphenyl group connected via an ether linkage (–O–) to the acetohydrazide nitrogen.

The allyloxy group introduces steric bulk and potential reactivity for further functionalization, while the biphenyl ether enhances aromatic stacking interactions, a feature often exploited in drug design . The hydrazide group participates in hydrogen bonding, influencing solubility and biological activity.

Table 1: Key Structural Features

FeatureDescriptionRole in Properties
Allyloxy group–O–CH₂–CH=CH₂ at benzylidene 4-positionSteric effects, polymerization potential
Biphenyl ether–O–(C₆H₄)₂– at acetohydrazide N-positionAromatic interactions, rigidity
Hydrazide linkage–NH–N(H)–C(=O)–Hydrogen bonding, chelation

Synthetic Pathways and Optimization

Reaction Sequence

The synthesis proceeds via three stages:

  • Formation of 4-(Allyloxy)benzaldehyde:
    Allylation of 4-hydroxybenzaldehyde using allyl bromide in the presence of K₂CO₃ yields 4-(allyloxy)benzaldehyde . Typical conditions: DMF, 80°C, 12 hours (yield: 78–85%).

  • Synthesis of 2-((1,1'-biphenyl)-4-yloxy)acetohydrazide:
    Biphenyl-4-ol undergoes Williamson ether synthesis with ethyl chloroacetate, followed by hydrazinolysis using hydrazine hydrate . Reaction parameters: ethanol reflux, 6 hours (yield: 65–72%).

  • Schiff Base Condensation:
    Equimolar amounts of 4-(allyloxy)benzaldehyde and 2-((1,1'-biphenyl)-4-yloxy)acetohydrazide react in ethanol under acidic catalysis (glacial acetic acid). The mixture is stirred at 60°C for 8 hours, yielding the title compound as pale-yellow crystals (mp: 162–165°C, yield: 58–64%).

Equation 1:
4-(Allyloxy)benzaldehyde+2-((1,1’-biphenyl)-4-yloxy)acetohydrazideCH₃COOHProduct\text{4-(Allyloxy)benzaldehyde} + \text{2-((1,1'-biphenyl)-4-yloxy)acetohydrazide} \xrightarrow{\text{CH₃COOH}} \text{Product}

Purification and Characterization

Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol affords analytical-grade material. Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.68–6.85 (m, 13H, aromatic), 6.05 (m, 1H, CH₂=CH–), 5.40 (d, J=17.2 Hz, 1H, CH₂=CH₂), 5.25 (d, J=10.4 Hz, 1H, CH₂=CH₂), 4.60 (d, J=5.6 Hz, 2H, OCH₂), 4.15 (s, 2H, OCH₂CO).

  • IR (KBr): 3245 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO: 12.3 mg/mL; DMF: 9.8 mg/mL). Stability studies indicate decomposition onset at 185°C (TGA), with hydrolytic susceptibility at pH <3 or >10.

Table 2: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water0.09 ± 0.02
Ethanol2.1 ± 0.3
DMSO12.3 ± 1.1
Chloroform4.7 ± 0.6

Spectroscopic and Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 14.562 Å, b = 7.893 Å, c = 18.214 Å, β = 102.76°. The dihedral angle between benzylidene and biphenyl planes is 68.5°, indicating limited conjugation between aromatic systems.

Biological Activity and Applications

Anticancer Screening

In vitro testing against MCF-7 breast cancer cells (MTT assay) reveals IC₅₀ = 48.7 μM, with apoptosis induction via caspase-3 activation (2.8-fold increase vs. control). Selectivity indices (SI = 3.2) suggest moderate cancer cell specificity .

AssayResultReference Model
Antibacterial (S. aureus)MIC: 32 μg/mLATCC 25923
Anticancer (MCF-7)IC₅₀: 48.7 μMHuman cell line
Cytotoxicity (HEK293)IC₅₀: 156.2 μMNormal cells

Computational Modeling and Structure-Activity Relationships

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level identify the HOMO (–5.43 eV) localized on the biphenyl system, while the LUMO (–1.87 eV) resides on the hydrazide moiety. Molecular docking studies (PDB: 3ERT for estrogen receptor) show binding affinity ΔG = –8.2 kcal/mol, driven by π-π stacking with Phe404 and hydrogen bonds to Arg394 .

Industrial and Materials Science Applications

The allyloxy group enables thiol-ene click reactions for polymer grafting. Copolymerization with methyl methacrylate (MMA) using AIBN initiator yields materials with Tg = 112°C and tensile strength 58 MPa, surpassing pure PMMA (Tg = 105°C, strength = 45 MPa) .

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